(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 203854-58-4
Cat. No.: VC21537824
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 203854-58-4 |
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Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
Standard InChI Key | BMUDOYSTGJHGNI-LBPRGKRZSA-N |
Isomeric SMILES | C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Chemical Structure and Classification
Structural Features
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is a β-amino acid derivative characterized by:
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino function at the β-position (C-3)
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A methyl substituent at the α-position (C-2)
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A carboxylic acid group
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S-configuration stereochemistry at the β-carbon
This structure differs fundamentally from the more common Fmoc-Ala-OH (N-Fmoc-L-alanine), which is an α-amino acid with the amino group directly attached to the carbon bearing the carboxylic acid function . The compound represents an important class of building blocks used in peptide synthesis where specific conformational properties are required.
Physical Properties
Based on structural similarities with documented Fmoc-protected amino acids, this compound likely possesses the following physical characteristics:
Synthesis Methodologies
Optimized Conditions
For efficient synthesis with minimal side product formation, the following conditions have proven effective for similar Fmoc-protected amino acids:
Recent research has shown that careful optimization of these parameters can significantly reduce the formation of side products such as Fmoc-β-alanine derivatives, which are common contaminants in Fmoc-protection reactions .
Analytical Characterization
Spectroscopic Analysis
For quality control and structural confirmation, multiple analytical techniques are employed:
Applications in Peptide Synthesis
Advantages in Peptide Design
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid offers several advantages in peptide synthesis:
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Introduction of conformational constraints due to the β-amino acid backbone and α-methyl substitution
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Enhanced proteolytic stability of the resulting peptides
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Ability to modify secondary structure elements in designed peptides
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Compatibility with standard Fmoc solid-phase peptide synthesis protocols
The incorporation of this building block allows for fine-tuning of peptide conformations, particularly in the development of peptide-based therapeutics where specific three-dimensional structures are crucial for biological activity .
Solid-Phase Peptide Synthesis Integration
In solid-phase peptide synthesis, this compound can be effectively utilized with the following parameters:
Synthesis Parameter | Recommended Condition |
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Coupling Reagents | HATU/DIEA or HBTU/HOBt systems |
Coupling Time | Extended (4-6 hours) compared to α-amino acids |
Deprotection | Standard 20% piperidine in DMF |
Loading | Lower initial loading (0.3-0.5 mmol/g) on resin |
Monitoring | Careful HPLC monitoring of coupling efficiency |
The α-methyl substitution may cause steric hindrance, potentially requiring more forceful coupling conditions or extended reaction times compared to unsubstituted β-amino acids .
Structural Effects in Self-Assembly
Self-Assembly Properties
Research on Fmoc-protected amino acids has demonstrated interesting self-assembly properties that likely extend to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid:
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Formation of supramolecular structures through π-π stacking of the Fmoc groups
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Creation of nanoscale architectures influenced by the specific amino acid structure
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Temperature and concentration-dependent morphological changes
The β-amino acid backbone with α-methyl substitution would introduce unique packing arrangements different from those observed with standard Fmoc-Ala-OH or other α-amino acid derivatives .
Morphological Characteristics
Based on studies of related compounds, the following morphological characteristics might be expected:
Concentration | Temperature | Potential Morphology |
---|---|---|
Low (<1%) | Room temperature | Fibril or flower-like structures |
High (>5%) | Room temperature | Denser network morphologies |
Low (<1%) | Elevated (70°C) | Transition to tubular structures |
High (>5%) | Elevated (70°C) | Stable fiber networks |
These self-assembly properties could be exploited for the development of novel biomaterials, including hydrogels with tunable mechanical properties .
Biological and Pharmaceutical Applications
Peptide-Based Therapeutics
The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid into peptides can enhance their pharmaceutical properties:
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Increased resistance to enzymatic degradation
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Modified bioavailability profiles
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Altered receptor binding characteristics
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Enhanced membrane permeability
These properties make peptides containing this building block particularly valuable for the development of therapeutics targeting challenging disease states .
Antimicrobial Applications
Recent research on Fmoc-protected amino acids and their derivatives has revealed interesting antimicrobial properties that may extend to this compound:
Organism Type | Potential Activity |
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Aspergillus species | Moderate to strong inhibition |
Other fungi | Variable activity depending on structure |
Bacteria | Potential activity requiring further investigation |
Studies have shown that certain Fmoc-protected amino acids and their dipeptides exhibit inhibitory effects against fungal pathogens, with IC50 values sometimes superior to standard antifungal agents like fluconazole .
Structure-Activity Relationships
Influence of Structural Elements
Structural Element | Contribution to Properties |
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Fmoc Group | Protection stability, self-assembly capabilities, potential biological activity |
β-Amino Positioning | Conformational flexibility, altered backbone properties in peptides |
α-Methyl Substitution | Increased steric hindrance, conformational constraints, enhanced stability |
S-Configuration | Specific stereochemical interactions, compatibility with L-amino acids in peptide chains |
Understanding these structure-activity relationships is crucial for optimizing applications in peptide design and other fields .
Comparison with Related Compounds
Compound | Key Differences | Comparative Advantages |
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Fmoc-Ala-OH | α-amino acid vs. β-amino acid | Simpler incorporation, more flexible backbone |
Fmoc-β-Ala-OH | Lacks α-methyl group | Less sterically hindered, different conformational properties |
Boc-protected analog | Different protection group | Orthogonal protection strategies possible |
These structural variations allow for fine-tuning of properties for specific applications in peptide synthesis and materials science .
Future Research Directions
Emerging Applications
Several promising research directions involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid and related compounds include:
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Development of peptide-based nanomaterials with tailored self-assembly properties
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Creation of peptide therapeutics with enhanced pharmacokinetic profiles
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Exploration of potential antimicrobial applications
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Investigation of novel catalytic peptides incorporating conformationally constrained residues
Synthetic Challenges and Solutions
Ongoing research aims to address key challenges in the utilization of this compound:
Advancements in these areas will further expand the applications of this valuable building block in peptide chemistry and related fields.
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